molecular formula C13H9ClN2OS2 B2516565 (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865543-86-8

(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2516565
CAS No.: 865543-86-8
M. Wt: 308.8
InChI Key: RZDAGZAPQJNLGN-FYWRMAATSA-N
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Description

(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic chemical compound featuring a benzothiazole scaffold. This structure is related to other heterocyclic compounds, such as those based on 1,3,4-thiadiazole and benzisoxazole, which are frequently investigated for their potential interactions with central nervous system (CNS) targets . Compounds with similar molecular frameworks have been studied for their ability to interact with neurological receptors, such as the GABA A receptor, which is a common target for modulating neuronal excitability . The presence of both benzothiazole and thiophene rings in its structure may contribute to its physicochemical properties, including lipophilicity, which can influence its behavior in research models . This product is provided for research purposes to explore its potential biochemical properties and mechanisms of action in a controlled laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-16-11-8(14)4-2-5-9(11)19-13(16)15-12(17)10-6-3-7-18-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDAGZAPQJNLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4-chloro-3-methylbenzenamine with carbon disulfide and an oxidizing agent such as hydrogen peroxide.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.

    Coupling Reaction: The final step involves coupling the benzo[d]thiazole and thiophene rings through a condensation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group in the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that compounds containing the thiazole moiety, including (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, exhibit significant anticancer properties. For instance, a study on thiazole derivatives showed promising results against several cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
19NIH/3T323.30Induces apoptosis
20U251Not specifiedCell cycle arrest
22HT292.01Inhibits proliferation

The structure-activity relationship (SAR) studies indicated that the presence of specific substituents significantly enhances anticancer activity, suggesting that modifications to the thiazole ring could optimize therapeutic efficacy .

Anti-inflammatory Properties

Thiazole derivatives have also been investigated for their anti-inflammatory effects. A series of compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. The following table summarizes some findings:

CompoundCytokine InhibitionIC50 (µM)
35aTNF-α10
35bIL-615

These compounds demonstrated significant inhibition of cytokine production, indicating their potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been explored extensively. Studies have shown that this compound exhibits activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL

The presence of chlorine and other electron-withdrawing groups has been linked to enhanced antimicrobial activity, making these compounds valuable in developing new antibiotics .

Structure-Activity Relationship Studies

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activities. The following factors have been identified as significant:

  • Substituents on the thiazole ring : Modifications can lead to increased potency.
  • Electron-withdrawing groups : Enhance reactivity and biological activity.
  • Hydrophobic interactions : Affect cell membrane permeability and bioavailability.

Research indicates that careful design of these substituents can lead to compounds with improved therapeutic profiles .

Case Study 1: Anticancer Activity Evaluation

In a recent study, a series of thiazole derivatives were evaluated for their anticancer properties against various cell lines including MCF-7 and A549. The compound this compound was found to exhibit an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

A compound derived from the thiazole framework demonstrated significant inhibition of NF-kB signaling pathways in vitro, leading to reduced expression of inflammatory markers in macrophage cell lines. This suggests a promising avenue for developing anti-inflammatory therapies based on thiazole derivatives.

Mechanism of Action

The mechanism of action of (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several classes of thiazole and benzothiazole derivatives. Key comparisons include:

Compound Name/ID Core Structure Substituents/R-Groups Key Properties/Findings Reference
Target Compound (ZINC11726423) Benzo[d]thiazol-2(3H)-ylidene 4-Cl, 3-CH₃; thiophene-2-carboxamide Sulfamoyl group enhances solubility
Compound 6e () Thiazol-2(3H)-ylidene 4-(4-Bromophenyl), quinolin-3-yl Mp: 192°C; 71% yield; aromatic π-stacking
Compound 5p () Thiazol-2(3H)-ylidene 4-(2,4-Dimethylphenyl), dodecyl Lipophilic chain improves membrane permeability
Compound 13 () Benzo[d]thiazol-2(3H)-ylidene 7-Cl, 3-CH₂CH₃, 4-OH Low synthesis yield (27%); hydroxyl enhances H-bonding
Compounds 3a-e () Thiophene-2-carboxamide Varied arylideneamino groups Tunable electronic properties via substituents

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The thiophene-2-carboxamide group in the target compound provides aromatic π-stacking capability, contrasting with aliphatic chains (e.g., dodecyl in Compound 5p), which prioritize lipophilicity .
Physicochemical Properties
  • Solubility : The sulfamoyl group in the target compound (absent in most analogues) may improve aqueous solubility via hydrogen bonding, contrasting with halogenated derivatives (e.g., 4-bromo in Compound 6e), which are typically less soluble .

Biological Activity

The compound (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic derivative that combines elements of thiazole and thiophene, two moieties known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H9ClN2OS\text{C}_{12}\text{H}_{9}\text{ClN}_2\text{OS}

This structure features a thiazole ring fused with a thiophene carboxamide, which is crucial for its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole and thiophene derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been linked to enhanced activity. For example:

CompoundCell Line TestedIC50 (µg/mL)
Compound 1A-431 (human epidermoid carcinoma)1.98
Compound 2Jurkat (human T lymphocyte)1.61

These findings suggest that modifications to the structure can lead to varying degrees of cytotoxicity, indicating a structure-activity relationship (SAR) that is critical for drug development .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cancer cells. Studies suggest that these compounds may induce apoptosis through the modulation of key signaling pathways, including those involving Bcl-2 family proteins. Molecular dynamics simulations have shown that these compounds interact primarily through hydrophobic contacts, which are essential for their binding affinity .

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the effects of thiazole derivatives on DNA synthesis in bovine aortic endothelial cells found that certain N-glycosyl-thiophene-2-carboxamides inhibited cell proliferation effectively. The results indicated that structural modifications significantly influenced biological activity .
  • Antimicrobial Activity : Thiophene derivatives have been reported to exhibit antimicrobial properties. For instance, compounds similar to this compound were evaluated for their ability to inhibit bacterial growth, showcasing potential as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core via cyclization of thiourea derivatives with α-haloketones . The thiophene-2-carboxamide moiety is introduced via condensation under basic conditions (e.g., NaH in DMF) . Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux at 80–100°C), and stoichiometric ratios. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane) to optimize intermediate isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regiochemistry of the benzo[d]thiazole ring (e.g., chloro and methyl substituents at positions 4 and 3, respectively) and the (E)-configuration of the imine bond (δ 8.2–8.5 ppm for thiophene protons) .
  • IR Spectroscopy : Identifies carbonyl stretches (1650–1700 cm⁻¹ for amide C=O) and C=N vibrations (1600–1620 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 365.04) and isotopic patterns from chlorine .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screening should include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s heterocyclic motifs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer : Systematic modifications should target:

  • Benzo[d]thiazole Substituents : Replace chloro or methyl groups with electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess effects on cytotoxicity .
  • Thiophene Ring Modifications : Introduce halogens (e.g., bromo) or fused rings to enhance π-π stacking with biological targets .
  • Amide Linker : Replace with sulfonamide or urea groups to modulate solubility and binding affinity .
    • Data Analysis : Use multivariate regression models to correlate substituent properties (Hammett constants, logP) with IC50 values .

Q. What experimental and computational strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate purity via HPLC (>95%) .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with EGFR or Topoisomerase II) to identify binding pose variability .
  • Meta-Analysis : Compare datasets across studies using tools like PRISMA to identify confounding factors (e.g., solvent effects in dose-response curves) .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stabilization upon ligand binding .
  • RNA Sequencing : Profile transcriptional changes in treated cells to pinpoint affected pathways (e.g., apoptosis, oxidative stress) .
  • X-ray Crystallography : Co-crystallize the compound with purified targets (e.g., tubulin) to resolve 3D binding modes .

Q. What strategies mitigate synthetic challenges, such as low yields in imine formation or byproduct generation?

  • Methodological Answer :

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl2) to accelerate imine condensation .
  • Byproduct Minimization : Employ high-dilution conditions for cyclization steps to prevent oligomerization .
  • Flow Chemistry : Implement continuous flow reactors for precise control of reaction time and temperature .

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